4H-(1)Benzothiopyrano(4,3-c)pyrazole-3-carboxamide, N-(2-(dimethylamino)ethyl)-6-fluoro-1-phenyl-, dihydrate
CAS No.: 69099-37-2
Cat. No.: VC18446499
Molecular Formula: C21H25FN4O3S
Molecular Weight: 432.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69099-37-2 |
|---|---|
| Molecular Formula | C21H25FN4O3S |
| Molecular Weight | 432.5 g/mol |
| IUPAC Name | N-[2-(dimethylamino)ethyl]-6-fluoro-1-phenyl-4H-thiochromeno[4,3-c]pyrazole-3-carboxamide;dihydrate |
| Standard InChI | InChI=1S/C21H21FN4OS.2H2O/c1-25(2)12-11-23-21(27)18-16-13-28-20-15(9-6-10-17(20)22)19(16)26(24-18)14-7-4-3-5-8-14;;/h3-10H,11-13H2,1-2H3,(H,23,27);2*1H2 |
| Standard InChI Key | GHNQIZOVHZCOFO-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CCNC(=O)C1=NN(C2=C1CSC3=C2C=CC=C3F)C4=CC=CC=C4.O.O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Formula
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IUPAC Name: -[2-(Dimethylamino)ethyl]-6-fluoro-1-phenyl-4-thiochromeno[4,3-c]pyrazole-3-carboxamide dihydrate .
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Molecular Formula: .
Structural Features
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Core Scaffold: Benzothiopyrano[4,3-c]pyrazole, a fused tricyclic system combining a benzothiopyran (sulfur-containing heterocycle) and a pyrazole ring .
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Substituents:
Table 1: Key Physicochemical Properties
Synthesis and Preparation
Synthetic Routes
The compound is synthesized via cyclocondensation of 7-substituted 2,3-dihydro-3-hydroxymethylene-4-1-benzothiopyran-4-ones with substituted phenylhydrazines . Key steps include:
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Formation of the Pyrazole Ring: Reaction of hydrazine derivatives with a thiopyranone intermediate.
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Functionalization: Introduction of the 2-(dimethylamino)ethyl carboxamide group via nucleophilic acyl substitution .
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Crystallization: Isolation as a dihydrate through aqueous workup .
Optimization Challenges
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Regioselectivity: Ensuring proper ring fusion during cyclocondensation .
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Hydration Control: Maintaining dihydrate stability during purification .
Pharmacological Activities
Antiproliferative Effects
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Mechanism: Induction of mitochondrial permeability transition (MPT), leading to caspase activation and apoptosis .
Table 2: Biological Activity Profile
Analytical Characterization
Spectroscopic Data
X-ray Diffraction (XRD)
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